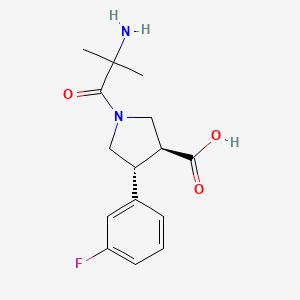
N-(3-chloro-2-methylphenyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)pyrazine-2-carboxamide: is a chemical compound that belongs to the class of pyrazinecarboxamides. This compound is characterized by the presence of a pyrazine ring substituted with a carboxamide group and a phenyl ring that is further substituted with a chlorine and a methyl group. It has garnered interest in scientific research due to its potential biological activities, particularly its anti-mycobacterial properties .
Mechanism of Action
Target of Action
N-(3-chloro-2-methylphenyl)pyrazine-2-carboxamide, also known as Cambridge id 7309629, is a pyrazine derivative . Pyrazine derivatives have been shown to possess significant biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrazine derivatives, including this compound, exhibit antimycobacterial activity . This suggests that the compound may interact with targets in Mycobacterium tuberculosis, leading to inhibition of bacterial growth .
Biochemical Pathways
It is known that pyrazine derivatives can interfere with various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The lipophilicity of pyrazine derivatives has been shown to influence their antifungal activity , suggesting that the compound’s lipophilicity may also affect its bioavailability and pharmacokinetics.
Result of Action
This compound has been shown to exhibit antimycobacterial activity . This suggests that the compound’s action results in the inhibition of Mycobacterium tuberculosis growth.
Action Environment
It is known that the lipophilicity of pyrazine derivatives can influence their antifungal activity , suggesting that the compound’s lipophilicity may also influence its action and efficacy in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-chloro-2-methylaniline to yield the desired carboxamide . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and the reactions are often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: N-(3-chloro-2-methylphenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazinecarboxamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Chemistry: N-(3-chloro-2-methylphenyl)pyrazine-2-carboxamide is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: This compound has shown significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis. It has been evaluated for its potential as a lead compound in the development of new anti-tubercular drugs .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to inhibit specific biological pathways makes it a candidate for various applications .
Comparison with Similar Compounds
- N-(4-chlorophenyl)pyrazine-2-carboxamide
- N-(3-chloro-4-methylphenyl)pyrazine-2-carboxamide
- N-(4-chloro-2-iodophenyl)pyrazine-2-carboxamide
Comparison: N-(3-chloro-2-methylphenyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring. This unique structure contributes to its distinct biological activities compared to other similar compounds. For instance, the presence of the chlorine and methyl groups in specific positions enhances its anti-mycobacterial activity, making it more effective against certain strains of Mycobacterium .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-8-9(13)3-2-4-10(8)16-12(17)11-7-14-5-6-15-11/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCXVYNIPGPYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
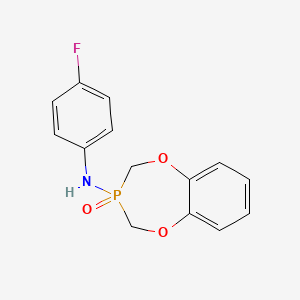
![4-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-1-(3-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5536652.png)
![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5536655.png)
![2-(4-phenyl-1-piperidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5536658.png)
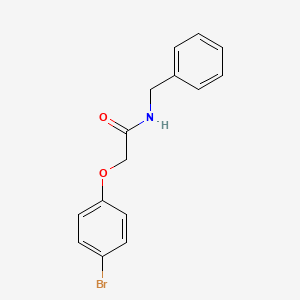
![4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5536675.png)
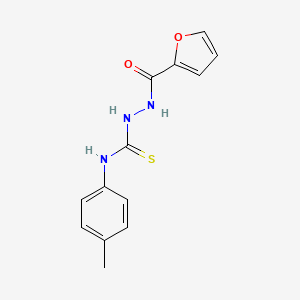
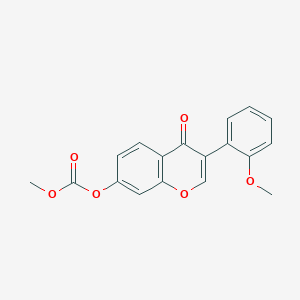
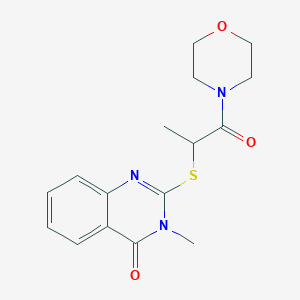
![4-{5-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]furan-2-yl}benzoic acid](/img/structure/B5536697.png)
![2-(4-{[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanamine](/img/structure/B5536701.png)
![1-[(3'-methoxy-4-biphenylyl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5536704.png)
![N-[(3S*,4R*)-4-propyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5536712.png)
